

# The Rise and Fall of Hyprenan (Prenalterol): A Technical History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Prenalterol, marketed under the brand name Hyprenan, emerged in the late 1970s and early 1980s as a promising cardiotonic agent for the treatment of heart failure. Developed by the Swedish pharmaceutical company Hässle, a subsidiary of Astra, it was identified by the code H 133/22. It was also associated with Ciba-Geigy under the code CGP 7760 B. As a selective β1-adrenoceptor partial agonist, Prenalterol was designed to enhance myocardial contractility with a lesser effect on heart rate, offering a potential advantage over existing therapies.[1] This technical guide provides an in-depth history of Prenalterol, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical findings that ultimately led to its diminished role in cardiovascular medicine. The information is compiled from numerous clinical studies, with quantitative data presented in structured tables and key methodologies and signaling pathways visualized.

## Introduction: The Quest for a Selective Inotrope

In the landscape of cardiovascular drug development, the search for an ideal inotropic agent—one that could strengthen the heart's contractions without inducing significant tachycardia or increasing myocardial oxygen demand—was a paramount goal. **Prenalterol** was conceived to fill this therapeutic niche. Its selective partial agonism at the  $\beta$ 1-adrenergic receptor was intended to provide a balanced and controlled stimulation of the heart muscle. Marketed in



several Scandinavian countries, including Denmark, Norway, and Sweden, Hyprenan represented a novel approach to managing acute and chronic heart failure.[1]

# Mechanism of Action: A Selective β1-Adrenergic Partial Agonist

**Prenalterol** exerts its effects by selectively binding to and partially activating  $\beta$ 1-adrenergic receptors, which are predominantly located in cardiac tissue. This partial agonism is a key feature, with an intrinsic sympathomimetic activity of approximately 60%.[1]

## **Signaling Pathway**

Upon binding to the β1-adrenergic receptor, **Prenalterol** initiates a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (camp). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins within the cardiomyocyte. Key phosphorylation targets include L-type calcium channels (increasing calcium influx), phospholamban (disinhibiting the sarcoplasmic reticulum Ca2+-ATPase [SERCA], thus enhancing calcium reuptake and storage), and troponin I (modulating myofilament sensitivity to calcium). The net effect of this cascade is an increase in intracellular calcium availability during systole, resulting in enhanced myocardial contractility (positive inotropy).





Click to download full resolution via product page

**Prenalterol**'s β1-adrenergic signaling cascade.

## **Pharmacokinetic Profile**

**Prenalterol** was developed for both intravenous and oral administration, with studies characterizing its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of **Prenalterol** 



| Parameter                         | Value                       | Route of<br>Administration | Subject<br>Population | Citation |
|-----------------------------------|-----------------------------|----------------------------|-----------------------|----------|
| Time to Peak Plasma Concentration | ~0.5 hours                  | Oral (solution)            | Healthy Subjects      | [2]      |
| Bioavailability                   | ~25%                        | Oral (solution)            | Healthy Subjects      | [2]      |
| Elimination Half-<br>Life         | ~1.8 hours                  | Intravenous /<br>Oral      | Healthy Subjects      | [2]      |
| Distribution Half-<br>Life        | ~7 minutes                  | Intravenous                | Healthy Subjects      | [2]      |
| Excretion                         | ~90% in urine<br>within 24h | Intravenous /<br>Oral      | Healthy Subjects      | [2]      |
| Unchanged Drug in Urine           | ~60%                        | Intravenous                | Healthy Subjects      | [2]      |
| Unchanged Drug<br>in Urine        | ~13%                        | Oral (solution)            | Healthy Subjects      | [2]      |

# Hemodynamic Effects: Clinical Trial Data

Numerous clinical studies in the early 1980s evaluated the hemodynamic effects of **Prenalterol** in patients with heart failure and coronary artery disease. A consistent finding was its ability to improve cardiac performance.

Table 2: Hemodynamic Effects of Intravenous Prenalterol in Patients with Heart Failure



| Paramete<br>r                                   | Baseline<br>(Control) | Post-<br>Prenalter<br>ol | %<br>Change | p-value     | Study<br>Populatio<br>n                                  | Citation |
|-------------------------------------------------|-----------------------|--------------------------|-------------|-------------|----------------------------------------------------------|----------|
| Cardiac<br>Index<br>(L/min/m²)                  | 2.7 ± 0.7             | 3.3 ± 0.7                | +22.2%      | < 0.01      | 16 patients<br>with severe<br>CHF                        | [3]      |
| Cardiac<br>Index<br>(L/min/m²)                  | -                     | -                        | +37.5%      | Significant | 8 patients<br>post-atrial<br>septal<br>defect<br>closure | [4]      |
| Cardiac<br>Output<br>(L/min)                    | 4.4 ± 0.9             | 5.8 ± 1.8                | +31.8%      | < 0.01      | 10 patients with chronic heart failure                   | [5]      |
| Stroke<br>Index<br>(mL/beat/m<br><sup>2</sup> ) | -                     | -                        | +16.2%      | Significant | 8 patients<br>post-atrial<br>septal<br>defect<br>closure | [4]      |
| Heart Rate (beats/min)                          | 81 ± 7                | 90 ± 7                   | +11.1%      | < 0.05      | 16 patients<br>with severe<br>CHF                        | [3]      |
| Mean<br>Arterial<br>Pressure<br>(mmHg)          | -                     | -                        | +26.5%      | Significant | 8 patients<br>post-atrial<br>septal<br>defect<br>closure | [4]      |



| dp/dtmax                    | -           | -                              | +84.5% | Significant | 8 patients<br>post-atrial<br>septal<br>defect<br>closure | [4] |
|-----------------------------|-------------|--------------------------------|--------|-------------|----------------------------------------------------------|-----|
| PEP/LVET<br>Ratio           | 0.56 ± 0.15 | 0.49 ± 0.09<br>(at 1<br>month) | -12.5% | < 0.05      | 10 patients with chronic heart failure                   | [5] |
| Ejection<br>Fraction<br>(%) | 20 ± 10     | 27 ± 12 (at<br>1 week)         | +35%   | < 0.05      | 16 patients<br>with severe<br>CHF                        | [3] |

Table 3: Hemodynamic Effects of Oral Prenalterol in Patients with Heart Failure

| Paramete<br>r                     | Baseline<br>(Control) | Post-<br>Prenalter<br>ol (1<br>month) | %<br>Change | p-value | Study<br>Populatio<br>n                | Citation |
|-----------------------------------|-----------------------|---------------------------------------|-------------|---------|----------------------------------------|----------|
| Cardiac<br>Output<br>(L/min)      | 4.4 ± 0.9             | Maintained<br>increase                | -           | -       | 10 patients with chronic heart failure | [5]      |
| Treadmill<br>Exercise<br>Duration | -                     | Significantl<br>y improved            | -           | -       | 10 patients with chronic heart failure | [5]      |

# **Experimental Protocols**



The clinical evaluation of **Prenalterol** relied on established methods for assessing cardiovascular function.

## **Measurement of Hemodynamic Parameters**

A common methodology for the invasive assessment of hemodynamic parameters in the cited studies involved the use of a Swan-Ganz pulmonary artery catheter.

• Objective: To measure cardiac output, pulmonary artery pressure, and other hemodynamic variables.

#### Procedure:

- A multi-lumen, balloon-tipped Swan-Ganz catheter is inserted into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and right ventricle into the pulmonary artery.
- Cardiac Output Measurement (Thermodilution): A known volume of cold saline is injected into the right atrium through a proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time. The cardiac output is inversely proportional to the area under the temperature-time curve, calculated by a dedicated computer.[6][7][8]
- Pressure Measurements: Transducers connected to the catheter's ports continuously measure pressures in the right atrium, right ventricle, and pulmonary artery.





Click to download full resolution via product page

Workflow for cardiac output measurement.

## **Assessment of Left Ventricular Ejection Fraction (LVEF)**

Radionuclide ventriculography (also known as a MUGA scan) was a key non-invasive technique used to determine LVEF.

• Objective: To quantify the pumping efficiency of the left ventricle.



#### • Procedure:

- The patient's red blood cells are labeled in vitro or in vivo with a radioactive tracer, typically Technetium-99m.
- A gamma camera acquires images of the heart, synchronized with the patient's electrocardiogram (ECG), over several hundred cardiac cycles.
- o The acquired data is used to generate a composite, cinematic image of the beating heart.
- Regions of interest are drawn around the left ventricle at end-diastole (maximum volume)
   and end-systole (minimum volume).
- The radioactivity counts within these regions, which are proportional to blood volume, are used to calculate the ejection fraction using the formula: LVEF = [(End-Diastolic Counts End-Systolic Counts) / End-Diastolic Counts] x 100.[9][10][11]

# The Decline of Prenalterol: Efficacy and Safety Concerns

Despite promising acute hemodynamic effects, the long-term utility of **Prenalterol** came into question. Studies began to reveal a lack of sustained improvement in cardiac function and exercise capacity over months of treatment.[3][12] For instance, one study noted that while the cardiac index and ejection fraction improved at one week, these parameters returned to near-baseline levels by three to six months.[3] This attenuation of effect was likely due to the development of tolerance, a common phenomenon with continuous  $\beta$ -agonist stimulation involving receptor downregulation and desensitization.

Furthermore, while some short-term studies reported a good safety profile with transient side effects like palpitations, the broader context of  $\beta$ -agonist therapy in chronic heart failure was evolving.[5][13] The understanding grew that long-term stimulation of the sympathetic nervous system, even with a partial agonist, could be detrimental, potentially increasing the risk of arrhythmias and mortality. This shift in paradigm, coupled with the demonstrated long-term mortality benefits of  $\beta$ -blockers in heart failure, ultimately led to the decline in the use of  $\beta$ -agonists like **Prenalterol** for chronic management.



While a specific date for the formal withdrawal of Hyprenan from the market is not readily available in the published literature, its use is now considered primarily of historical and investigational interest.

### Conclusion

Prenalterol (Hyprenan) represents an important chapter in the history of cardiovascular drug development. It embodied a rational design approach aimed at achieving selective inotropic support for the failing heart. While it demonstrated significant and beneficial acute hemodynamic effects, its long-term efficacy was limited by the development of tolerance. The broader evolution in the understanding of heart failure pathophysiology, which moved away from long-term sympathomimetic stimulation and towards neurohormonal blockade, ultimately defined Prenalterol's legacy as a stepping stone rather than a cornerstone of heart failure therapy. The data and methodologies from its clinical evaluation, however, contributed valuable knowledge to the field and remain instructive for researchers and drug development professionals today.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein: Gi-protein-coupled β 1-adrenergic receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term hemodynamic effects of prenalterol in patients with severe congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Prenalterol (CGP 7760 B), a new cardioselective beta 1-adrenoceptor-agonist (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]



- 7. apcyccv.org.pe [apcyccv.org.pe]
- 8. Acute haemodynamic effects of oral prenalterol in severe heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Left Ventricular Ejection Fraction Techniques and Potential Pitfalls | ECR Journal [ecrjournal.com]
- 10. Radionuclide Imaging to Determine Cardiac Function [ehealth.kcl.ac.uk]
- 11. Left Ventricular Ejection Fraction StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Contractile, coronary, and metabolic effects of the acute and long-term treatment of cardiac failure with prenalterol PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of prenalterol administered orally in patients with congestive heart failure -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of Hyprenan (Prenalterol): A Technical History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117765#prenalterol-brand-name-hyprenan-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





